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Compound of Interest

Compound Name: Omomycin

Cat. No.: B8089329

From Recombinant Protein to mRNA-LNP
Architectures
Executive Summary

For decades, the MYC oncogene was considered "undruggable"” due to its lack of a defined
enzymatic pocket and its nuclear localization. Omomycin, a dominant-negative MYC inhibitor,
solves the binding problem but historically faced delivery challenges. This guide details the
three primary validated methods for delivering Omomycin in vivo: (1) Direct Systemic
Administration of the OMO-103 Miniprotein (currently in clinical trials), (2) Viral Vector-Mediated
Delivery (AAV) for tissue-specific targeting, and (3) Lipid Nanoparticle (LNP) mRNA Delivery,
representing the next generation of transient expression.

Part 1: Mechanism of Action & The Delivery Challenge

Omomycin is a 91-amino acid miniprotein derived from the bHLHZip domain of MYC. It
contains four specific amino acid mutations that alter its dimerization properties.

The Mechanism: Unlike small molecules, Omomycin works by "molecular mimicry." It forms
heterodimers with MYC and MAX.[1]

 Omomycin/MAX Heterodimers: Bind DNA (E-boxes) but are transcriptionally inert,
effectively blocking the promoter sites.

e Omomycin/MYC Heterodimers: form sequestered complexes that cannot bind DNA.
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¢ Result: The MYC transcriptional network is switched from activation to repression, inducing
apoptosis or senescence in tumor cells while sparing normal tissues (which can tolerate
transient MYC inhibition).

The Challenge: The native Omomycin peptide must penetrate the cell membrane, escape the
endosome, and enter the nucleus to function.

Visualization: Omomycin Competitive Inhibition Pathway
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Figure 1: Omomycin disrupts the MYC network by sequestering MYC and occupying E-box
promoters with inert Omomycin/MAX dimers.
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Part 2: Method A - Direct Systemic Administration (OMO-
103)

Status: Clinical Stage (Phase I/1l) Best For: Systemic solid tumors (NSCLC, Pancreatic,
Breast).

Contrary to early dogma that peptides cannot penetrate cells, the purified OMO-103 miniprotein
exhibits intrinsic Cell-Penetrating Peptide (CPP) properties. It does not require a carrier vehicle.

Protocol 1: Recombinant Production & Refolding (Critical Path)

Note: OMO-103 is a homodimer stabilized by a disulfide bond. Correct refolding is the Critical
Quiality Attribute (CQA).

o Expression: Transform E. coli (BL21-DE3) with the Omomycin plasmid. Induce with IPTG at

for 3-4 hours. Omomycin will accumulate in Inclusion Bodies (IBs).

e Lysis & IB Isolation:

o Lyse cells via sonication in Lysis Buffer (50 mM Tris-HCI pH 8.0, 100 mM NacCl, 1 mM
EDTA).

o Centrifuge (15,000 x g, 20 min) to pellet IBs.

o Wash Step: Resuspend pellet in Wash Buffer (Lysis buffer + 2M Urea + 2% Triton X-100)
to remove membrane debris. Repeat 2x.

¢ Solubilization: Dissolve clean IBs in Solubilization Buffer (6M Guanidine-HCI, 50 mM Tris pH
8.0, 10 mM DTT). Incubate 1h at RT.

¢ Refolding (The "Dilution" Method):

o Principle: Slowly remove denaturant to allow the disulfide bridge (Cys-Cys) to form the
homodimer.

o Dilute the solubilized protein 1:50 into Refolding Buffer (0.5 M Arginine, 50 mM Tris pH 8.5,
1 mM GSH, 0.1 mM GSSG).
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o |Incubate at

for 24-48 hours with gentle stirring.

 Purification:
o Cation Exchange Chromatography (HiTrap SP HP). Elute with NaCl gradient.

o Polishing: Size Exclusion Chromatography (SEC) to isolate the ~20 kDa homodimer from
aggregates.

o Endotoxin Removal: Pass through polymyxin B columns (Critical for in vivo use; target <0.1
EU/mQ).

Protocol 2: In Vivo Administration (Mouse Model)

o Formulation: Dilute purified OMO-103 in sterile vehicle (20 mM Tris-HCI, 150 mM NacCl, pH
7.4).

e Dosing:

o Therapeutic Window: 2.5 mg/kg to 30 mg/kg.

o Recommended Phase 2 Equivalent: ~6.5 mg/kg (human equivalent dose).
e Route: Intravenous (IV) Tail Vein Injection.

o Frequency: 2-4 times per week (due to ~40h serum half-life).

¢ Monitoring: Monitor for infusion-related reactions (piloerection, lethargy) immediately post-
injection.

Part 3: Method B - Viral Vector-Mediated Delivery (AAV)

Status: Preclinical Best For: Crossing the Blood-Brain Barrier (GBM) or long-term expression in
specific tissues.

Rationale
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While OMO-103 is effective systemically, the Blood-Brain Barrier (BBB) restricts uptake for
brain tumors. AAV9 (systemic) or AAV2/5 (local) vectors provide sustained nuclear expression
of Omomycin.

Protocol: Stereotactic Intracranial Injection (Glioblastoma
Model)[2]

» Vector Design:
o Capsid: AAV2 (local) or AAV9 (systemic).

o Promoter: Inducible (Tet-On) or Constitutive (CMV/CAG). Note: Inducible is preferred to
prevent potential long-term toxicity in normal proliferating tissues.

o Payload: Omomycin cDNA with a Nuclear Localization Signal (NLS).
» Stereotactic Surgery:
o Anesthetize mouse (Ketamine/Xylazine). Fix in stereotactic frame.

o Coordinates (Striatum/Tumor site): AP +0.5 mm, ML +2.0 mm, DV -3.0 mm (relative to
Bregma).

e Injection:
o Load Hamilton syringe with AAV (Titer >
vg/mL).
o Infuse 2-5

at a rate of 0.2
/min.

o Wait: Leave needle in place for 5 min post-injection to prevent backflow.

¢ Post-Op: Administer analgesics (Meloxicam). If using Tet-On system, add Doxycycline to
drinking water (2 mg/mL) to activate Omomycin expression.
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Part 4: Method C - Lipid Nanoparticle (LNP) mRNA
Delivery[3]

Status: Emerging / Preclinical Best For: High-potency transient expression without genomic

integration risks.

Rationale

LNP-mRNA delivery leverages the machinery used in COVID-19 vaccines.[3] It allows for "hit-
and-run" therapy—nhigh levels of Omomycin are produced in the cytoplasm and transported to
the nucleus, but the mRNA degrades within 48-72 hours, reducing immunogenicity compared

to viral vectors.

Protocol: Microfluidic LNP Formulation
 mMRNA Synthesis:

o In vitro transcription (IVT) of Omomycin mRNA.
o Modifications: Use N1-methylpseudouridine (

) to suppress innate immune sensing (TLR activation).

o Capping: Cap-1 structure for translation efficiency.
 Lipid Mix Preparation (The Ethanol Phase):

o lonizable Lipid (e.g., DLIn-MC3-DMA or ALC-0315): 50 mol% (Critical for endosomal

escape).
o Helper Lipid (DSPC): 10 mol% (Structure).
o Cholesterol: 38.5 mol% (Stability).
o PEG-Lipid (PEG-2000-DMG): 1.5 mol% (Prevents aggregation).
e Microfluidic Mixing:

o Agueous Phase: mRNA in Citrate Buffer (pH 4.0).
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o Organic Phase: Lipids in Ethanol.
o Ratio: 3:1 (Aqueous:Ethanol) flow rate ratio.

o Device: NanoAssemblr or similar microfluidic chip.

o Downstream Processing:

o Dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH (this locks the LNP
structure).

o Concentrate using Amicon Ultra filters (100 kDa cutoff).

o QC: Measure Size (Dynamic Light Scattering, target 60-100 nm) and Encapsulation
Efficiency (RiboGreen assay, target >90%).

ngpatatiye AllalySiS of Deliyety Methods

Direct Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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